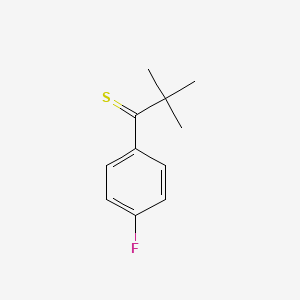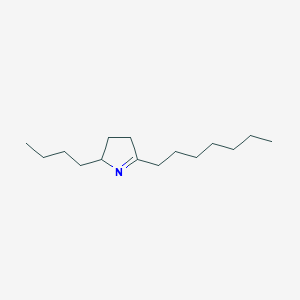
2-Butyl-5-heptyl-3,4-dihydro-2H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyl-5-heptyl-3,4-dihydro-2H-pyrrole is a heterocyclic organic compound with the molecular formula C15H29N . This compound belongs to the pyrrole family, which is characterized by a five-membered ring containing one nitrogen atom. Pyrroles are known for their diverse chemical reactivity and are found in many natural products and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-5-heptyl-3,4-dihydro-2H-pyrrole can be achieved through various methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalytic amount of iron (III) chloride . This method allows for the formation of N-substituted pyrroles under mild reaction conditions with good to excellent yields.
Another method involves the use of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, which gives N-alkoxycarbonyl pyrroles . This approach provides distinct reactivity compared to N-sulfonyl protection, especially in pyrrole acylation protocols.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using metal-catalyzed reactions. For example, a stable manganese complex can catalyze the conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles in the absence of organic solvents . This method is atom-economic and produces only water and molecular hydrogen as side products.
Análisis De Reacciones Químicas
Types of Reactions
2-Butyl-5-heptyl-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrole-2-carboxylates and -carboxamides.
Reduction: Reduction reactions can convert the compound into different pyrrolidine derivatives.
Substitution: N-substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride can yield substituted pyrroles.
Common Reagents and Conditions
Oxidation: Stoichiometric oxidants or catalytic copper(II) and air are commonly used.
Reduction: Metal hydrides such as sodium borohydride (NaBH4) are often employed.
Substitution: Alkyl halides, sulfonyl chlorides, and benzoyl chloride are typical reagents.
Major Products Formed
Oxidation: Pyrrole-2-carboxylates and -carboxamides.
Reduction: Pyrrolidine derivatives.
Substitution: N-alkylpyrroles and N-acylpyrroles.
Aplicaciones Científicas De Investigación
2-Butyl-5-heptyl-3,4-dihydro-2H-pyrrole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Butyl-5-heptyl-3,4-dihydro-2H-pyrrole involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
- N-alkoxycarbonyl pyrroles
- N-sulfonyl pyrroles
Uniqueness
2-Butyl-5-heptyl-3,4-dihydro-2H-pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to other pyrroles, it offers unique opportunities for functionalization and application in various fields.
Propiedades
Número CAS |
83688-87-3 |
|---|---|
Fórmula molecular |
C15H29N |
Peso molecular |
223.40 g/mol |
Nombre IUPAC |
2-butyl-5-heptyl-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C15H29N/c1-3-5-7-8-9-11-15-13-12-14(16-15)10-6-4-2/h14H,3-13H2,1-2H3 |
Clave InChI |
JGCDFPFJPDWLGQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1=NC(CC1)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


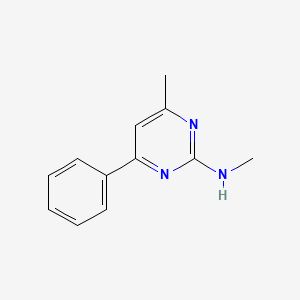
![(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)ethyl (E)-3-[2-methoxy-5-[(E)-3-phenylprop-2-enoyl]phenyl]prop-2-enoate](/img/structure/B14429222.png)
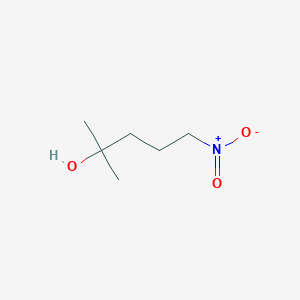


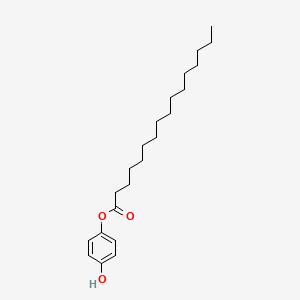
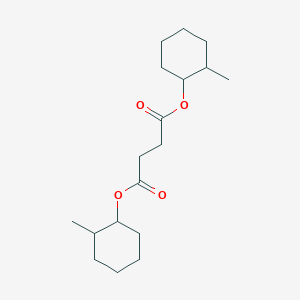
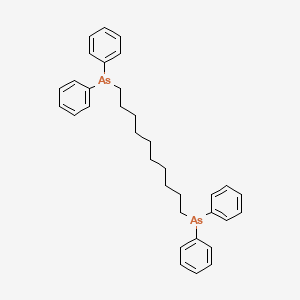

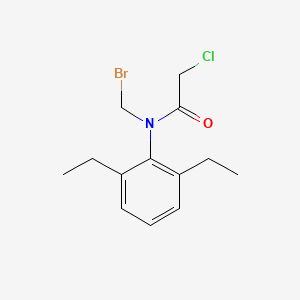
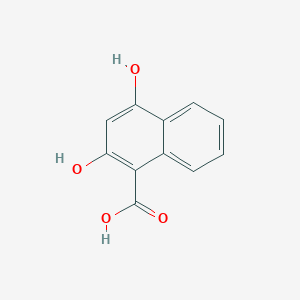
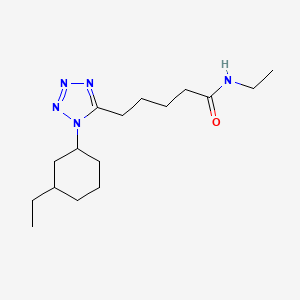
![Methylenebis[(dichloromethyl)stannane]](/img/no-structure.png)
